5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide
描述
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide, also known as ABX464, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a highly selective inhibitor of the Cap Binding Complex (CBC) which is involved in the processing of pre-mRNA. ABX464 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of ulcerative colitis, rheumatoid arthritis, and other inflammatory diseases.
作用机制
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide works by inhibiting the Cap Binding Complex (CBC), which is involved in the processing of pre-mRNA. The CBC is responsible for binding to the 5' cap structure of pre-mRNA and facilitating the recruitment of other proteins involved in RNA processing. By inhibiting the CBC, this compound prevents the processing of certain inflammatory mRNAs, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, increase the production of anti-inflammatory cytokines, and promote tissue repair and wound healing. This compound has also been shown to have a positive effect on gut microbiota, reducing the abundance of harmful bacteria and increasing the abundance of beneficial bacteria.
实验室实验的优点和局限性
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for the CBC and its ability to inhibit the production of pro-inflammatory cytokines and chemokines. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of the CBC. Another area of research is the identification of biomarkers that can be used to predict the response to this compound in patients with inflammatory diseases. Finally, further clinical trials are needed to determine the safety and efficacy of this compound in the treatment of inflammatory diseases.
科学研究应用
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has been studied extensively in preclinical models of various inflammatory diseases, including ulcerative colitis, rheumatoid arthritis, and psoriasis. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have a positive effect on wound healing and tissue repair.
属性
IUPAC Name |
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(17)12-10(14)11(16-19-12)13(18)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFEVLOJSTGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C(=O)NCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。